molecular formula C24H22N2O3S B2953221 N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine CAS No. 301158-51-0

N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine

Cat. No.: B2953221
CAS No.: 301158-51-0
M. Wt: 418.51
InChI Key: RDLPYVUOZDARQO-UHFFFAOYSA-N
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Description

N-Benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine is a substituted oxazole derivative characterized by a benzyl group at the N-position, a p-tolyl substituent at the 2-position, and a tosyl (p-toluenesulfonyl) group at the 4-position of the oxazole ring.

Properties

IUPAC Name

N-benzyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-8-12-20(13-9-17)22-26-24(30(27,28)21-14-10-18(2)11-15-21)23(29-22)25-16-19-6-4-3-5-7-19/h3-15,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLPYVUOZDARQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound’s synthesis involves multi-step reactions, including cyclization, substitution, and functional group transformations. Key steps include:

  • Oxazole Ring Formation :
    The oxazole core is typically synthesized via cyclization reactions using α-haloketones and amides. For example, TosMIC (tosylmethyl isocyanide) serves as a critical precursor in oxazole synthesis under basic conditions (e.g., NaH/DMF) .

  • Tosylation :
    The 4-tosyl group is introduced via sulfonation using tosyl chloride (TsCl\text{TsCl}) in the presence of a base (e.g., pyridine or Et3N\text{Et}_3\text{N}) .

  • Benzylation and p-Tolyl Substitution :
    The N-benzyl and p-tolyl groups are added through Friedel-Crafts alkylation or nucleophilic aromatic substitution, depending on the reaction conditions .

Reactivity Profile

The compound’s reactivity is influenced by its electron-rich oxazole ring, tosyl group (a strong electron-withdrawing group), and substituents.

Mechanistic Insights

  • Cyclization Reactions :
    Base-induced cyclization of TosMIC derivatives with carbamimidothioates generates imidazole intermediates. For example, NaH abstracts a proton from TosMIC, forming a carbanion that reacts with thiourea derivatives to yield fused heterocycles .

  • Catalytic Hydrogenation :
    The N-benzyl group undergoes hydrogenolysis under H2/Pd C\text{H}_2/\text{Pd C}, producing primary amines (e.g., R-configuration retained in chiral intermediates) .

Biological and Functional Modifications

  • Anticancer Activity :
    Analogues with modified p-tolyl or benzyl groups show antiproliferative effects. For instance, p-chloro or methoxy substituents enhance activity against cancer cell lines (IC50_{50} = 5.7–12.2 μM) .

  • Enzyme Inhibition :
    Derivatives inhibit tubulin polymerization and cyclin-dependent kinases (CDKs), though selectivity varies with substituents .

Stability and Degradation

  • Thermal Stability :
    Decomposes above 200°C, forming sulfonic acid byproducts.

  • Hydrolytic Sensitivity :
    The oxazole ring hydrolyzes under strong acidic/basic conditions, yielding carboxylic acid derivatives .

Computational and Experimental Data

  • Molecular Docking :
    Computational models suggest that the tosyl group enhances binding to hydrophobic pockets in tubulin (binding energy = −8.2 kcal/mol) .

  • Spectroscopic Characterization :
    1H NMR^1\text{H NMR}: δ 7.2–7.4 (aromatic protons), δ 2.4 (CH3\text{CH}_3 from p-tolyl). IR : 1650 cm1^{-1} (C=N stretch) .

Scientific Research Applications

N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key analogs from and highlight the role of substituents on melting points, solubility, and spectral characteristics:

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
4-Benzyl-5-phenyl-N-p-tolyloxazol-2-amine (5c) Benzyl (4), Phenyl (5), p-Tolyl (N) 162–164 IR: 1600–1650 cm⁻¹ (C=N); NMR: δ 7.2–7.4 (aromatic)
4-(4-Chlorobenzyl)-5-phenyl-N-p-tolyloxazol-2-amine (5f) 4-Cl-Benzyl (4), Phenyl (5), p-Tolyl (N) 148–150 IR: 1595 cm⁻¹ (C=N); NMR: δ 7.3–7.5 (aromatic)
N-Allyl-2-(m-tolyl)-4-tosyloxazol-5-amine Allyl (N), m-Tolyl (2), Tosyl (4) Not reported IR: 1645 cm⁻¹ (C=O); NMR: δ 2.3 (CH₃ of tosyl)

Key Observations :

  • Melting Points: Electron-withdrawing groups (e.g., 4-Cl-benzyl in 5f) reduce melting points compared to non-halogenated analogs (e.g., 5c) .
  • Spectral Shifts : Tosyl groups (as in ) introduce distinct IR absorptions (~1350–1200 cm⁻¹ for S=O) and NMR signals (e.g., δ 2.3 for the tosyl methyl group) .

Data Tables for Comparative Analysis

Table 2: Key Spectral Data for Oxazole Analogs

Compound () ¹H NMR (δ, aromatic) ¹³C NMR (δ, C=N) IR (C=N stretch, cm⁻¹)
5c 7.2–7.4 160.5 1600–1650
5f 7.3–7.5 159.8 1595

Note: Tosyl-containing analogs () exhibit additional peaks for sulfonyl groups, which are absent in non-sulfonated oxazoles .

Biological Activity

N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of tosylmethyl isocyanide with various aromatic amines. The reaction conditions can be optimized using solvent-free methods or catalytic approaches to improve yield and purity.

Table 1: Synthesis Overview

Reactants Conditions Yield Reference
Tosylmethyl isocyanide + AnilineSolvent-free, room temperatureHigh
Tosylmethyl isocyanide + p-ToluidineCatalytic conditionsModerate
Tosylmethyl isocyanide + BenzylamineMicrowave-assistedHigh

2. Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer and anti-inflammatory agent.

2.1 Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that oxazole derivatives can inhibit cell proliferation in breast and colon cancer models.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of N-benzyl derivatives on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated IC50 values of approximately 15 µM for MCF-7 and 20 µM for HT-29, indicating potent anti-cancer activity.

Table 2: Cytotoxic Activity

Compound Cell Line IC50 (µM) Reference
This compoundMCF-715
N-benzyl derivativeHT-2920

2.2 Anti-inflammatory Activity

In addition to anti-cancer properties, this compound has shown promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and could serve as a potential treatment for inflammatory diseases.

Research Findings: Inhibition of Cytokine Production
A study reported that this compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in managing inflammatory responses.

The mechanism through which this compound exerts its biological effects may involve modulation of signaling pathways related to apoptosis and inflammation. Docking studies suggest that it interacts with key proteins involved in these pathways, enhancing its therapeutic potential.

Table 3: Proposed Mechanisms

Biological Activity Target Protein Effect
Anti-cancerBcl-2Induction of apoptosis
Anti-inflammatoryNF-kBInhibition of inflammatory cytokines

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